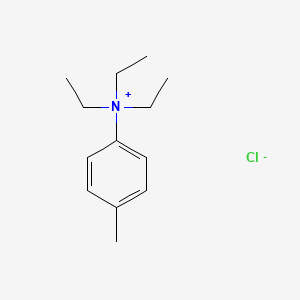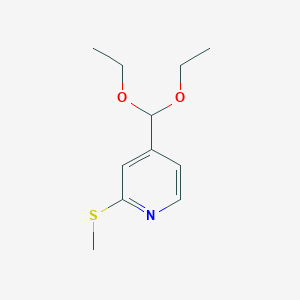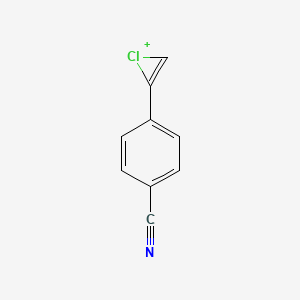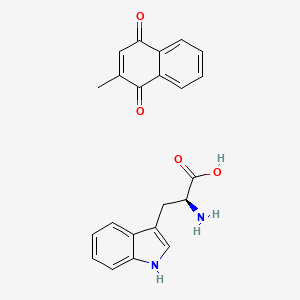![molecular formula C10H6F2N4 B12612706 4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile CAS No. 916151-07-0](/img/structure/B12612706.png)
4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Difluorometil)triazol-1-il]benzonitrilo es un compuesto químico que presenta un anillo triazol sustituido con un grupo difluorometil y una porción de benzonitrilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-[4-(Difluorometil)triazol-1-il]benzonitrilo típicamente involucra la ciclización de hidrazinocarboxamidas con anhídrido difluoroacético . Este método es ambientalmente benigno y proporciona el producto deseado con rendimientos moderados a buenos. La reacción procede a través de una reacción en tándem de difluoroacetilación, adición nucleofílica y eliminación de agua .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para 4-[4-(Difluorometil)triazol-1-il]benzonitrilo no están bien documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de reactores de flujo continuo y la garantía de la disponibilidad de materiales de partida de alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-[4-(Difluorometil)triazol-1-il]benzonitrilo puede sufrir varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El anillo triazol puede participar en reacciones de sustitución nucleofílica.
Oxidación y Reducción: El compuesto puede oxidarse o reducirse bajo condiciones específicas, aunque los estudios detallados sobre estas reacciones son limitados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en la síntesis y modificación de 4-[4-(Difluorometil)triazol-1-il]benzonitrilo incluyen anhídrido difluoroacético, hidrazinocarboxamidas y varios nucleófilos y electrófilos .
Productos Principales
Los principales productos formados a partir de reacciones que involucran 4-[4-(Difluorometil)triazol-1-il]benzonitrilo dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir una variedad de derivados de triazol sustituidos.
Aplicaciones Científicas De Investigación
4-[4-(Difluorometil)triazol-1-il]benzonitrilo tiene varias aplicaciones de investigación científica:
Química Medicinal: El compuesto se investiga por su potencial como agente anticancerígeno.
Ciencia de Materiales: Las propiedades estructurales únicas del compuesto lo convierten en un candidato para su uso en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Biología Química: El compuesto se puede utilizar como un bloque de construcción en la síntesis de moléculas más complejas para estudios biológicos.
Mecanismo De Acción
El mecanismo de acción de 4-[4-(Difluorometil)triazol-1-il]benzonitrilo involucra su interacción con objetivos moleculares específicos. Por ejemplo, se sabe que los derivados de triazol inhiben ciertas enzimas o proteínas, lo que lleva a sus efectos biológicos . Las vías moleculares y los objetivos exactos pueden variar según la aplicación específica y el derivado del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 4-(1H-1,2,4-triazol-1-il)benzoico: Este compuesto comparte el anillo triazol pero tiene una porción de ácido benzoico en lugar de un grupo benzonitrilo.
3-(tri/difluorometil)-1H-1,2,4-triazol-5(4H)-onas: Estos compuestos presentan un anillo triazol similar con sustitución de tri/difluorometil.
Singularidad
4-[4-(Difluorometil)triazol-1-il]benzonitrilo es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia del grupo difluorometil puede mejorar la estabilidad y la reactividad del compuesto, lo que lo convierte en un andamiaje valioso para futuras modificaciones químicas y aplicaciones.
Propiedades
Número CAS |
916151-07-0 |
|---|---|
Fórmula molecular |
C10H6F2N4 |
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
4-[4-(difluoromethyl)triazol-1-yl]benzonitrile |
InChI |
InChI=1S/C10H6F2N4/c11-10(12)9-6-16(15-14-9)8-3-1-7(5-13)2-4-8/h1-4,6,10H |
Clave InChI |
GJGGVGVHJJCRHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)N2C=C(N=N2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,6,6-Tetramethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}piperidine](/img/structure/B12612635.png)


![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-5-(1,2-dithiolan-3-YL)pentanamide](/img/structure/B12612643.png)


![[4-(3-Phenylpropyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone](/img/structure/B12612662.png)




![2-(4-Anilinoquinazolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12612701.png)

